(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Overview
Description
Synthesis Analysis
Methanol synthesis generally involves the conversion of synthesis gas (a mixture of hydrogen and carbon monoxide) into methanol1. The process is typically carried out in the presence of a catalyst under high pressure and temperature1. The exact synthesis process for “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride” might involve additional steps or different conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods23. These methods provide information about the arrangement of atoms in a molecule and the type of bonds between them.
Chemical Reactions Analysis
Methanol can participate in a variety of chemical reactions. For example, it can be converted to formaldehyde, which is used in the production of resins and plastics1. The specific reactions that “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride” undergoes would depend on its molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined using various experimental techniques56. These properties are important for understanding how a compound behaves under different conditions.Scientific Research Applications
Pharmaceutical Research and Development
The compound (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride appears to be structurally related to dipeptidyl peptidase IV inhibitors like PF-00734200, which have been investigated for their potential in treating type 2 diabetes. The study on PF-00734200 details its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, providing a framework for understanding how related compounds could be processed in the body. The research also sheds light on the molecular docking simulations and metabolic pathways involved, which are crucial for drug development and safety evaluations (Sharma et al., 2012).
Environmental and Industrial Applications
Methanol, a component structurally similar to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, is widely utilized in various environmental and industrial applications. It serves as a chemical marker for assessing solid insulation conditions in power transformers, providing valuable insights into cellulosic insulation degradation. This application is crucial for monitoring the health of power infrastructure and ensuring its safe operation (Jalbert et al., 2019). Additionally, methanol is a primary feedstock in producing hydrogen via thermochemical conversion, a process that offers a sustainable method for hydrogen production, with potential implications for developing a hydrogen-methanol economy (García et al., 2021).
Biotechnological Applications
Methanotrophs, bacteria capable of utilizing methane as their carbon source, offer a wide range of biotechnological applications, including the production of single-cell protein, biopolymers, and other valuable products using methane. This process can generate value while utilizing methane as a carbon source, potentially contributing to the mitigation of greenhouse gas emissions (Strong et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled7. Safety data sheets provide information on the hazards associated with a compound, as well as measures for safe handling and storage7.
Future Directions
The future directions for a compound depend on its potential applications. For example, methanol is being explored as a renewable feedstock for microorganisms, which could be used to produce fuels and chemicals8. Similarly, there are global initiatives shaping the future of green methanol production9.
Please note that while this information is related to methanol and its derivatives, it may not directly apply to “(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride”. For specific information on this compound, further research or consultation with a subject matter expert may be necessary.
properties
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVXSQHRZARDV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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